molecular formula C10H14BrN B8539779 3-bromo-N,N,alpha-trimethylbenzenemethanamine

3-bromo-N,N,alpha-trimethylbenzenemethanamine

Cat. No. B8539779
M. Wt: 228.13 g/mol
InChI Key: JHZWEOXSPVTAKR-UHFFFAOYSA-N
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Patent
US05166181

Procedure details

60 g (0.30 mols) of 3-bromoacetophenone are dissolved in 800 ml of ethanol and mixed with 250 ml of dimethylamine. The pH of the solution is adjusted to 6.5 with acetic acid. The reaction mixture is then cooled to 0° and mixed with 19 g of sodium cyanoborohydride. After stirring for 2 days at room temperature, the reaction mixture is concentrated. The residue is mixed with 800 ml of water and acidified. The solution is then extracted twice with 400 ml of ether, the aqueous phase is rendered basic and extraction follows 3× with 400 ml of ether. The combined organic extracts are dried and concentrated. After distillation of the residue, the 3-bromo-N,N,α-trimethylbenzenemethanamine is obtained; b.p.: 98°-100°/10 mmHg.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.[CH3:11][NH:12][CH3:13].C(O)(=O)C.C([BH3-])#N.[Na+]>C(O)C>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([CH3:1])[N:12]([CH3:13])[CH3:11])[CH:9]=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
19 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 0°
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
The residue is mixed with 800 ml of water
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted twice with 400 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
After distillation of the residue

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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